Withasomniferolide B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

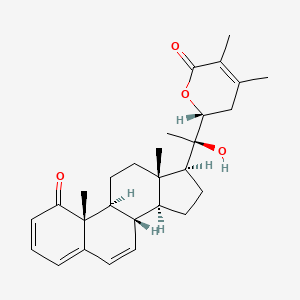

Molecular Formula |

C28H36O4 |

|---|---|

Molecular Weight |

436.6 g/mol |

IUPAC Name |

(2R)-2-[(1R)-1-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-1-oxo-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C28H36O4/c1-16-15-24(32-25(30)17(16)2)28(5,31)22-12-11-20-19-10-9-18-7-6-8-23(29)27(18,4)21(19)13-14-26(20,22)3/h6-10,19-22,24,31H,11-15H2,1-5H3/t19-,20-,21-,22-,24+,26-,27-,28+/m0/s1 |

InChI Key |

IVEUAUDBLGDYAW-ZJOYFJNASA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C=CC5=CC=CC(=O)[C@]45C)C)O)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3C=CC5=CC=CC(=O)C45C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Withasomniferolide B from Withania somnifera

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the isolation and characterization of withasomniferolide B, a bioactive withanolide derived from the medicinal plant Withania somnifera (Ashwagandha). This guide details experimental protocols, quantitative data, and relevant biological pathways to support research and development efforts.

Introduction

Withania somnifera, a cornerstone of Ayurvedic medicine, is a rich source of structurally diverse steroidal lactones known as withanolides. These compounds are responsible for the plant's wide array of pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Among the numerous withanolides identified, this compound represents a molecule of significant interest for further investigation. This guide outlines the scientific procedures for its extraction, purification, and characterization, and discusses its potential mechanisms of action.

Experimental Protocols

While a specific protocol dedicated exclusively to the isolation of this compound is not extensively detailed in the literature, a generalized and effective methodology for the isolation of withanolides from Withania somnifera roots can be adapted. The following protocol is a composite of established techniques reported for the separation of withanolide constituents.[1]

Plant Material and Extraction

-

Plant Material : Dried roots of Withania somnifera are used as the starting material. The roots should be coarsely powdered to increase the surface area for efficient extraction.

-

Extraction : The powdered root material (e.g., 1.5 kg) is subjected to exhaustive extraction using methanol (e.g., 7.5 L) in a Soxhlet extractor.[1] The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]

Fractionation of the Crude Extract

The crude methanolic extract is further partitioned to separate compounds based on their polarity.

-

The concentrated crude extract is suspended in water.

-

This aqueous suspension is sequentially extracted with solvents of increasing polarity, typically:

-

n-Hexane (to remove non-polar compounds like fats and waxes)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

-

The ethyl acetate-soluble fraction, which is typically enriched with withanolides, is collected and concentrated.

Chromatographic Purification

The purification of this compound from the enriched fraction is achieved through a series of chromatographic steps.

-

Silica Gel Column Chromatography :

-

The dried ethyl acetate fraction is adsorbed onto silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient solvent system, commonly a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) or chloroform and methanol, with increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography :

-

Fractions showing the presence of the target compound are pooled and further purified using a Sephadex LH-20 column with methanol as the eluent. This step helps in separating compounds based on their molecular size.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Final purification to obtain high-purity this compound is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water gradient.

-

The following diagram illustrates the general experimental workflow for the isolation of withanolides.

Quantitative Data and Characterization

The precise yield of this compound from Withania somnifera is not explicitly reported in the literature. However, yields of other withanolides can provide a general reference. For instance, the yield of a withanolide designated WS-1 was reported to be 0.0156% by weight from the dried roots.[1] The concentration of withanolide B in the shoots has been reported as 1.48% mg/g dry weight.[2]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Property | Data |

| Molecular Formula | C₂₉H₅₀O₄ |

| Molecular Weight | 458.7 g/mol |

| Appearance | White amorphous powder |

| Mass Spectrometry | HR-ESI-MS data provides the exact mass and molecular formula. |

| NMR Spectroscopy | ¹H and ¹³C NMR data are used to determine the chemical structure and stereochemistry.[3] |

NMR Spectroscopic Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, which are critical for its identification and characterization.[3]

| Position | ¹³C (δ in ppm) | ¹H (δ in ppm, J in Hz) |

| 1 | 35.3 | 1.65, 1.05 (m, each) |

| 2 | 29.8 | 1.80, 1.50 (m, each) |

| 3 | 71.2 | 3.80 (m) |

| 4 | 38.9 | 2.10, 1.15 (m, each) |

| 5 | 141.2 | - |

| 6 | 127.2 | 5.55 (m) |

| 7 | 26.5 | 1.56, 1.26 (m, each) |

| 8 | 34.2 | 2.05 (m) |

| 9 | 49.8 | 1.10 (m) |

| 10 | 38.0 | - |

| 11 | 22.0 | 1.60, 1.20 (m, each) |

| 12 | 39.8 | 1.85, 1.15 (m, each) |

| 13 | 44.5 | - |

| 14 | 87.2 | - |

| 15 | 32.5 | 2.20, 1.70 (m, each) |

| 16 | 24.0 | 1.80, 1.45 (m, each) |

| 17 | 56.0 | 1.40 (m) |

| 18 | 14.5 | 0.95 (s) |

| 19 | 19.5 | 1.18 (s) |

| 20 | 40.5 | 1.30 (m) |

| 21 | 12.5 | 0.85 (d, 6.5) |

| 22 | 30.0 | 1.75, 1.40 (m, each) |

| 23 | 28.5 | 1.60, 1.25 (m, each) |

| 24 | 31.8 | 1.55, 1.10 (m, each) |

| 25 | 36.5 | 1.50 (m) |

| 26 | 20.0 | 0.88 (d, 6.8) |

| 27 | 20.2 | 0.90 (d, 6.8) |

| 28 | 15.0 | 0.98 (s) |

| OCH₃ | 51.5 | 3.65 (s) |

Data obtained from a study by Zhang et al. (2021) and may be subject to minor variations based on solvent and instrument.[3]

Biological Activity and Signaling Pathways

Withanolides as a class exhibit significant biological activities, with anti-inflammatory properties being one of the most prominent. The primary mechanism for this is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct studies on this compound are limited, it is highly probable that it shares this mechanism of action with other well-studied withanolides like withaferin A.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.

Withanolides have been shown to inhibit this pathway by directly targeting and inhibiting the IKKβ subunit of the IKK complex. This prevents the phosphorylation and degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.

The following diagram illustrates the inhibitory effect of withanolides on the NF-κB signaling pathway.

References

Unraveling the Architecture of Withasomniferol B: A Technical Guide to Structure Elucidation

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolides, a class of naturally occurring C28-steroidal lactone triterpenoids, are the principal bioactive constituents of Withania somnifera (L.) Dunal, commonly known as Ashwagandha. These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. Within this extensive family, the Withasomniferols represent a noteworthy subgroup. This technical guide focuses on the structure elucidation of Withasomniferol B, a member of this series isolated from the roots of Withania somnifera.

While the initial isolation of Withasomniferol A, B, and C has been reported, detailed spectroscopic data for Withasomniferol B is not extensively available in the public domain.[1] Therefore, this guide will utilize the comprehensive structure elucidation of the closely related and recently identified Withasomniferol D as a detailed case study to illustrate the methodologies and analytical techniques employed in determining the intricate molecular architecture of these complex natural products. The elucidation of Withasomniferol D's structure was achieved through a combination of advanced spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).[2][3]

Methodologies and Experimental Protocols

The structural determination of withanolides like the Withasomniferols involves a systematic workflow that begins with isolation and purification, followed by comprehensive spectroscopic analysis.

Isolation and Purification

The initial step involves the extraction of phytochemicals from the dried and powdered roots of Withania somnifera.

Experimental Protocol for Extraction and Isolation:

-

Extraction: The dried root material is subjected to extraction with a solvent, typically 80% aqueous methanol, under reflux. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.[4]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol. This fractionation helps to separate compounds based on their polarity.[4]

-

Chromatographic Separation: The dichloromethane-soluble fraction, often rich in withanolides, is subjected to repeated column chromatography over silica gel.[5] Elution is performed with a gradient of solvents, for instance, a mixture of n-hexane and ethyl acetate, to separate the individual compounds.[5]

-

Final Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure withanolide.[4]

Spectroscopic Analysis

The purified compound is then subjected to a battery of spectroscopic analyses to determine its chemical structure.

Experimental Protocol for Spectroscopic Analysis:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is used to determine the exact molecular weight and elemental composition of the molecule.[2][3] The analysis is typically performed in positive ion mode.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments are conducted to elucidate the carbon-hydrogen framework and the connectivity of atoms within the molecule. These experiments are typically performed using a high-field NMR spectrometer (e.g., 600 MHz) with the sample dissolved in a deuterated solvent like CDCl₃ or methanol-d₄.[6]

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall connectivity of the molecule.

-

-

Data Presentation: Structure Elucidation of Withasomniferol D

The following tables summarize the quantitative data obtained from the spectroscopic analysis of Withasomniferol D, which serves as our illustrative example.

Table 1: Mass Spectrometry Data for Withasomniferol D

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₇ | [2] |

| HR-ESIMS [M+Na]⁺ | m/z 509.2505 (calculated for C₂₈H₃₈NaO₇, 509.2515) | [2] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Withasomniferol D (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations | Key COSY Correlations |

| 1 | 203.3 | - | - | - |

| 2 | 128.8 | 5.85 (dd, 10.0, 2.0) | C-1, C-4, C-10 | H-3 |

| 3 | 139.5 | 6.60 (ddd, 10.0, 5.0, 2.0) | C-1, C-2, C-4, C-5 | H-2, H-4 |

| 4 | 34.0 | 2.45 (m) | C-2, C-3, C-5, C-6, C-10 | H-3 |

| 5 | 73.2 | - | - | - |

| 6 | 55.8 | 3.05 (d, 4.0) | C-4, C-5, C-7, C-8, C-10 | H-7 |

| 7 | 56.7 | 3.32 (m) | C-5, C-6, C-8, C-9 | H-6, H-8 |

| 8 | 32.5 | 1.80 (m) | C-6, C-7, C-9, C-14 | H-7, H-9 |

| 9 | 40.2 | 1.95 (m) | C-8, C-10, C-11 | H-8 |

| 10 | 48.5 | - | - | - |

| 11 | 21.5 | 1.65 (m), 1.75 (m) | C-9, C-12, C-13 | H-12 |

| 12 | 38.5 | 1.55 (m), 2.10 (m) | C-11, C-13, C-17 | H-11 |

| 13 | 45.1 | - | - | - |

| 14 | 51.2 | 1.90 (m) | C-8, C-12, C-13, C-15, C-16 | - |

| 15 | 25.1 | 1.60 (m), 1.85 (m) | C-13, C-14, C-16, C-17 | H-16 |

| 16 | 30.2 | 1.70 (m), 2.20 (m) | C-15, C-17, C-20 | H-15 |

| 17 | 85.1 | - | - | - |

| 18 | 15.2 | 0.95 (s) | C-12, C-13, C-14, C-17 | - |

| 19 | 18.9 | 1.20 (s) | C-1, C-5, C-9, C-10 | - |

| 20 | 75.3 | - | - | - |

| 21 | 22.1 | 1.35 (s) | C-17, C-20, C-22 | - |

| 22 | 78.1 | 4.30 (d, 8.0) | C-20, C-23, C-24 | H-23 |

| 23 | 28.5 | 2.55 (m) | C-22, C-24, C-25, C-28 | H-22 |

| 24 | 150.1 | - | - | - |

| 25 | 122.3 | 6.80 (s) | C-23, C-24, C-26, C-27, C-28 | - |

| 26 | 166.2 | - | - | - |

| 27 | 12.5 | 1.90 (s) | C-24, C-25, C-26 | - |

| 28 | 20.5 | 2.15 (s) | C-23, C-24, C-25 | - |

Data adapted from the structure elucidation of Withasomniferol D.[2]

Mandatory Visualization

The logical workflow for the structure elucidation of a novel withanolide like Withasomniferol B (using Withasomniferol D as an example) can be visualized as a clear, step-by-step process.

Caption: Workflow for the isolation and structure elucidation of Withasomniferol D.

Conclusion

The structure elucidation of complex natural products like Withasomniferol B is a meticulous process that relies on a combination of sophisticated isolation techniques and powerful spectroscopic methods. By examining the detailed data and methodologies applied to the closely related Withasomniferol D, we gain a clear understanding of the steps involved in determining the molecular architecture of these medicinally important withanolides. The comprehensive analysis of NMR and mass spectrometry data is paramount in piecing together the structural puzzle, providing a solid foundation for further research into the pharmacological properties and potential therapeutic applications of these fascinating compounds.

References

- 1. sid.ir [sid.ir]

- 2. Withasomniferol D, a New Anti-Adipogenic Withanolide from the Roots of Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Withasomniferol D, a New Anti-Adipogenic Withanolide from the Roots of Ashwagandha (Withania somnifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

The Rising Therapeutic Potential of Novel Withanolides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolides, a group of naturally occurring C-28 steroidal lactones, are increasingly being recognized for their significant and diverse biological activities. Primarily isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha), these compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, immunomodulatory, and neuroprotective properties. This technical guide provides an in-depth overview of the biological activities of novel withanolides, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Biological Activity of Novel Withanolides

The cytotoxic and anti-inflammatory activities of several recently discovered withanolides have been quantified, providing valuable data for structure-activity relationship (SAR) studies and further drug development. The following tables summarize the reported IC50 values for various novel withanolides against different cancer cell lines and inflammatory markers.

Table 1: Cytotoxic Activity of Novel Withanolides (IC50 in µM)

| Withanolide | A549 (Lung) | SK-OV-3 (Ovarian) | SK-MEL-2 (Melanoma) | HCT-15 (Colon) | K562 (Leukemia) | U251 (Glioblastoma) | U87 (Glioblastoma) | MDA-1986 (Breast) | DU145 (Prostate) |

| Withanolide 72 | >10 | 7.9[1] | 3.4 - 10[1] | 3.4 - 10[1] | - | - | - | - | - |

| Withanolide 73 | >10 | 8.9[1] | 3.4 - 10[1] | 3.4 - 10[1] | - | - | - | - | - |

| Compound 20 | 4.3[1] | - | - | - | 2.2[1] | - | - | - | - |

| Compound 56 | - | - | - | - | - | 0.56 - 3.6[1] | 0.56 - 3.6[1] | 0.56 - 3.6[1] | - |

| Compound 57 | - | - | - | - | - | 0.56 - 3.6[1] | 0.56 - 3.6[1] | 0.56 - 3.6[1] | - |

| Compound 58 | - | - | - | - | - | 0.56 - 3.6[1] | 0.56 - 3.6[1] | 0.56 - 3.6[1] | - |

| Compound 59 | - | - | - | - | - | 0.56 - 3.6[1] | 0.56 - 3.6[1] | 0.56 - 3.6[1] | - |

| Compound 60 | - | - | - | - | - | 0.56 - 3.6[1] | 0.56 - 3.6[1] | 0.56 - 3.6[1] | - |

| Withametelin | - | - | - | - | - | - | - | - | 7.67[2] |

Note: A dash (-) indicates that the data was not available in the cited sources.

Table 2: Anti-inflammatory Activity of Novel Withanolides (IC50 in µM)

| Withanolide | Nitric Oxide (NO) Production in RAW 264.7 cells | TNF-α-induced NF-κB Activation |

| Compound 66 | 3.1[1] | 8.8 - 11.8[1] |

| Compound 67 | 1.9[1] | 8.8 - 11.8[1] |

| Compound 68 | 29.0[1] | 8.8 - 11.8[1] |

| Physalin Analogs (2, 3, 14) | 4.93 - 8.58[3] | - |

Note: A dash (-) indicates that the data was not available in the cited sources.

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of withanolide bioactivity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test withanolide and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Seeding and Stimulation: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the test withanolide for a short period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

-

Griess Reaction: After the incubation period, the cell culture supernatant is collected. The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: The Griess reagent reacts with nitrite to form a purple azo compound, and the absorbance is measured at 540 nm. The amount of nitrite is calculated from a sodium nitrite standard curve.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB transcription factor.

-

Transfection: Cells are transiently co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Treatment: After transfection, the cells are treated with the test withanolide with or without an NF-κB activator (e.g., TNF-α).

-

Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Signaling Pathways and Molecular Mechanisms

Novel withanolides exert their biological effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The following diagrams illustrate the known interactions of withanolides with these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Withaferin A has been shown to inhibit this pathway through direct interaction with IκB kinase β (IKKβ).

References

- 1. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel withanolides target medullary thyroid cancer through inhibition of both RET phosphorylation and the mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Withanolides From Physalis angulata Var. villosa Bonati - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of Withasomniferolide B: A Call for Targeted Research

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Withasomniferolide B, a steroidal lactone belonging to the withanolide class of compounds found in Withania somnifera, remains a largely unexplored molecule in terms of its specific mechanism of action. Despite the broad therapeutic potential attributed to withanolides in general, a comprehensive review of the current scientific literature reveals a significant paucity of dedicated research into the cellular and molecular targets of this compound. This technical whitepaper aims to address this knowledge gap by summarizing the limited available data for the closely related compound, Withanolide B, while highlighting the critical need for focused investigation into this compound to unlock its potential pharmacological value. The conspicuous absence of quantitative data, detailed experimental protocols, and defined signaling pathways for this compound underscores a pivotal area for future research in natural product drug discovery.

Introduction

The withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, are the principal bioactive constituents of Withania somnifera (Ashwagandha). This plant has been a cornerstone of traditional Ayurvedic medicine for centuries, employed for its anti-inflammatory, anti-cancer, neuroprotective, and adaptogenic properties. While extensive research has illuminated the mechanisms of action for prominent withanolides like Withaferin A and Withanolide A, the vast majority of the over 900 identified withanolides remain poorly characterized. This guide focuses on the current state of knowledge—or lack thereof—regarding this compound, a compound that, despite its presence in this medicinally vital plant, has yet to be the subject of in-depth mechanistic studies.

Limited Data on the Related Compound: Withanolide B

In the absence of specific data for this compound, we turn to the available information on its close structural relative, Withanolide B. It is imperative to caution that these findings are not directly translatable to this compound and should be viewed as preliminary indicators that may guide future research.

Biochemical and Pharmacokinetic Parameters

The interaction of a compound with serum proteins and its ability to permeate biological membranes are fundamental aspects of its pharmacokinetic profile. Limited in vitro and in silico studies have provided some initial data for Withanolide B in these areas.

Table 1: Quantitative Data for Withanolide B

| Parameter | Method | Value | Source |

| Binding Constant (K) to Human Serum Albumin (HSA) | Fluorescence Spectroscopy | 7.59 ± 0.05 x 10⁴ M⁻¹ | [1] |

| Apparent Permeability (Papp) | In vitro MDCK cell model | 1.80 x 10⁻⁵ cm/s | |

| Binding Affinity to ACE2 Receptor (In Silico) | Molecular Docking | -25.54 ± 20.58 Kcal/mol | [2] |

This data pertains to Withanolide B, not this compound.

Potential Biological Targets (In Silico)

Computational studies have offered hypotheses regarding the potential molecular targets of Withanolide B, which await experimental validation.

-

Neuroprotection: An in silico study has suggested that Withanolide B may act as an allosteric inhibitor of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor[3][4]. This points towards a potential therapeutic application in neurodegenerative diseases characterized by excitotoxicity.

-

Antiviral Activity: Molecular docking simulations have explored the binding affinity of Withanolide B to the Angiotensin-Converting Enzyme 2 (ACE2) receptor, the primary entry point for the SARS-CoV-2 virus[2].

General Mechanisms of Action Attributed to Withanolides

The broader class of withanolides, particularly Withaferin A, has been shown to modulate several key signaling pathways. These established mechanisms for other withanolides provide a logical starting point for investigating this compound.

Anti-inflammatory Activity

A primary mechanism of the anti-inflammatory effects of withanolides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[5][6]. This pathway is a central regulator of the inflammatory response.

Caption: Generalized NF-κB inhibition by withanolides.

Anticancer Effects

The anticancer properties of withanolides are multifaceted and include:

-

Induction of Apoptosis: Activation of intrinsic and extrinsic apoptotic pathways[7][8][9].

-

Cell Cycle Arrest: Halting the proliferation of cancer cells[8].

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

-

Modulation of Reactive Oxygen Species (ROS): Inducing oxidative stress in cancer cells[8].

Caption: A potential experimental workflow for studying this compound.

Proposed Experimental Protocols for Future Research

To address the current knowledge gap, a structured approach to investigating the mechanism of action of this compound is required. The following are proposed experimental protocols that would provide foundational data.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration range at which this compound exhibits biological activity without causing general cytotoxicity.

-

Methodology:

-

Culture relevant cell lines (e.g., RAW 264.7 macrophages for inflammation, various cancer cell lines like MCF-7 for oncology).

-

Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or MTS assay, measuring the colorimetric change proportional to the number of viable cells.

-

Calculate the IC50 (half-maximal inhibitory concentration) value.

-

NF-κB Activation Assays

-

Objective: To determine if this compound inhibits the NF-κB pathway.

-

Methodology (Western Blot):

-

Pre-treat cells with non-toxic concentrations of this compound.

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS).

-

Lyse the cells at various time points and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane and probe with antibodies against total and phosphorylated forms of IκBα and p65.

-

Detect antibody binding using chemiluminescence and quantify band intensities.

-

-

Methodology (Reporter Assay):

-

Transfect cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Treat cells with this compound and the inflammatory stimulus.

-

Measure luciferase activity, which is proportional to NF-κB transcriptional activity.

-

Conclusion and Future Directions

The therapeutic potential of Withania somnifera is well-established, yet the specific contributions of many of its constituent withanolides, such as this compound, are yet to be determined. The lack of dedicated research on this compound presents a significant opportunity for the scientific community. The limited data on the related Withanolide B provides a tantalizing glimpse into potential bioactivities, but dedicated, rigorous investigation is paramount.

Future research should prioritize the isolation of pure this compound to enable a systematic evaluation of its biological effects. A tiered approach, beginning with broad phenotypic screening across various disease models (e.g., inflammation, cancer, neurodegeneration) followed by in-depth mechanistic studies on the most promising hits, will be crucial. The application of modern techniques such as chemoproteomics for target identification and transcriptomics/proteomics for pathway analysis will be instrumental in delineating the precise mechanism of action of this compound. Such efforts will be vital in translating the empirical knowledge of traditional medicine into evidence-based therapeutics for the 21st century.

References

- 1. Elucidating the active interaction mechanism of phytochemicals withanolide and withanoside derivatives with human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COVID19-inhibitory activity of withanolides involves targeting of the host cell surface receptor ACE2: insights from computational and biochemical assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring neuroprotective potential of Withania somnifera phytochemicals by inhibition of GluN2B-containing NMDA receptors: An in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Withanolide induces apoptosis in HL-60 leukemia cells via mitochondria mediated cytochrome c release and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Withania somnifera Induces Cytotoxic and Cytostatic Effects on Human T Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

GABAA Receptor Positive Modulation by Withanolides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its modulation presents a key therapeutic target for a range of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy. Withanolides, a group of naturally occurring C28 steroidal lactones primarily isolated from Withania somnifera (Ashwagandha), have garnered significant interest for their diverse pharmacological activities. Emerging evidence suggests that certain withanolides and related compounds from Withania somnifera can act as positive allosteric modulators of the GABA-A receptor, enhancing its function and offering a potential new class of therapeutic agents.

This technical guide provides an in-depth overview of the current understanding of GABA-A receptor positive modulation by withanolides. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data on Withanolide and Withania somnifera Extract Activity at GABAA Receptors

The following tables summarize the available quantitative data on the effects of Withania somnifera extracts and isolated compounds on GABA-A receptor function.

| Compound/Extract | Assay Type | Receptor Type | EC50 / IC50 | Efficacy/Potentiation | Citation |

| Aqueous W. somnifera Root Extract | Two-Electrode Voltage Clamp | Native Rat Brain GABAA Channels in Xenopus Oocytes | EC50: 4.7 mg/mL | Lower efficacy compared to GABA | [1] |

| Methanolic W. somnifera Root Extract | [3H]GABA Binding Assay | Rat Brain Membranes | - | 20 ± 6% inhibition at 5 µg; 100% inhibition at 1 mg | [2] |

| Methanolic W. somnifera Root Extract | [3H]Flunitrazepam Binding Assay | Rat Brain Membranes | - | 20 ± 4% to 91 ± 16% enhancement (5-100 µg) | [2] |

| Docosanyl Ferulate | Patch Clamp (Inhibitory Postsynaptic Currents) | Rat Hippocampal Slices | IC50: 7.9 μM | Enhancement of IPSCs | [3] |

Note: Data for specific, isolated withanolides on GABA-A receptor potentiation is still limited in the public domain.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of withanolide effects on GABA-A receptors.

Two-Electrode Voltage-Clamp (TEVC) Assay

The two-electrode voltage-clamp technique is a fundamental electrophysiological method used to measure ion flow across the membrane of large cells, such as Xenopus laevis oocytes, which are often used as an expression system for ion channels like the GABA-A receptor.[4][5]

Objective: To characterize the effect of withanolides on the function of GABA-A receptors expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation and Receptor Expression:

-

Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA encoding the subunits of the desired GABA-A receptor subtype is injected into the oocytes.

-

Oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a saline solution (e.g., Barth's solution).

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential, typically between -50 mV and -80 mV.

-

-

Compound Application and Data Acquisition:

-

A baseline current is established.

-

GABA, the natural agonist, is applied at a specific concentration (e.g., its EC20) to elicit a control current.

-

The oocyte is washed to return to baseline.

-

The test withanolide compound is pre-applied, followed by co-application with GABA.

-

The change in current amplitude in the presence of the withanolide compared to the GABA-only control indicates the modulatory effect.

-

A full dose-response curve can be generated by applying a range of withanolide concentrations.

-

Radioligand Binding Assays

Radioligand binding assays are used to determine how a compound interacts with a receptor's binding sites. For the GABA-A receptor, different radiolabeled ligands can be used to probe the GABA binding site, the benzodiazepine site, and the ion channel pore.[2]

Objective: To determine if withanolides bind to and/or allosterically modulate the binding of other ligands to the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Brain tissue (e.g., rat cortex) is homogenized in a buffered solution.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

The membrane preparation is incubated with a specific radioligand (e.g., [3H]GABA, [3H]flunitrazepam, or [35S]TBPS).

-

To determine the effect of a withanolide, the incubation is performed in the presence of various concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the same site.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is analyzed to determine the IC50 (for inhibition of radioligand binding) or the percentage enhancement of binding.

-

36Cl- Influx Assay

This functional assay directly measures the flow of chloride ions through the GABA-A receptor channel in response to agonist and modulator application.[2]

Objective: To assess the functional consequences of withanolide interaction with the GABA-A receptor by measuring chloride ion influx.

Methodology:

-

Cell Culture:

-

Primary neurons (e.g., from mammalian spinal cord) or cell lines expressing GABA-A receptors are cultured in multi-well plates.

-

-

Assay Procedure:

-

The cells are washed and incubated in a low-chloride buffer.

-

The cells are then exposed to a buffer containing the radioactive isotope 36Cl-, GABA, and the test withanolide compound.

-

After a short incubation period, the influx is stopped by rapidly washing the cells with ice-cold buffer.

-

-

Quantification and Analysis:

-

The cells are lysed, and the intracellular 36Cl- is measured using a scintillation counter.

-

The amount of 36Cl- influx in the presence of the withanolide is compared to that with GABA alone to determine the modulatory effect.

-

The effect of antagonists like bicuculline and picrotoxin can be used to confirm that the observed chloride influx is mediated by the GABA-A receptor.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Positive allosteric modulation of the GABAA receptor by a withanolide.

Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC) analysis.

Caption: General workflow for a radioligand binding assay.

Conclusion and Future Directions

The current body of research strongly suggests that constituents of Withania somnifera can positively modulate the GABA-A receptor. While aqueous and methanolic extracts demonstrate GABA-mimetic or potentiating activity, the specific withanolides responsible for these effects are still being fully elucidated. Compounds such as withanolide B and docosanyl ferulate have been identified as positive allosteric modulators, though further studies are required to characterize their precise binding sites and mechanisms of action.

Future research should focus on:

-

Systematic screening of a wider range of isolated withanolides to identify the most potent and selective GABA-A receptor modulators.

-

Characterization of the subtype selectivity of active withanolides across the diverse family of GABA-A receptor isoforms.

-

Elucidation of the specific binding sites of withanolides on the GABA-A receptor complex using techniques such as site-directed mutagenesis and structural biology.

-

In vivo studies to confirm the therapeutic potential of promising withanolide modulators for CNS disorders.

A deeper understanding of the interaction between withanolides and the GABA-A receptor will be crucial for the development of novel, safe, and effective therapeutics for a variety of neurological and psychiatric conditions.

References

- 1. Direct evidence for GABAergic activity of Withania somnifera on mammalian ionotropic GABAA and GABAρ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of Withania somnifera root extract on GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

Unveiling the Therapeutic Potential of Withasomniferolide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withasomniferolide B, a steroidal lactone belonging to the withanolide class of compounds, has been isolated from the roots of Withania somnifera (L.) Dunal, a plant with a long history of use in traditional Ayurvedic medicine. Emerging research has begun to shed light on the pharmacological activities of this compound, identifying it as a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the currently identified potential therapeutic targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows to facilitate further research and drug discovery efforts.

Identified Therapeutic Targets and Quantitative Data

The primary experimentally validated therapeutic target for this compound is the enzyme Acetylcholinesterase (AChE), a key player in the degradation of the neurotransmitter acetylcholine. Additionally, this compound has been shown to modulate the function of the GABAA receptor, a critical inhibitory neurotransmitter receptor in the central nervous system. A recent network pharmacology study has also predicted a range of potential protein targets, although these await experimental validation.

| Target | Parameter | Value | Assay | Source |

| Acetylcholinesterase (AChE) | IC50 | 7.62 µg/mL | Ellman's Method | [1][2] |

| GABAA Receptor | Activity | Modulator | Whole-cell patch-clamp on rat hippocampal slices | [3] |

Table 1: Quantitative and Qualitative Data on the Interaction of this compound with its Targets

Predicted Therapeutic Targets (Computational Data)

A network pharmacology study investigating the mechanism of action of Withania somnifera constituents in the context of Huntington's disease has identified several potential protein targets for this compound. It is crucial to note that these targets are based on computational predictions and require experimental validation.[4][5]

| Gene Symbol | Protein Name | Predicted Role in Huntington's Disease |

| GLUL | Glutamine Synthetase | Ammonia detoxification, glutamate metabolism |

| NPY2R | Neuropeptide Y Receptor Y2 | Neurotransmission, appetite regulation |

| PSEN2 | Presenilin-2 | Amyloid precursor protein processing |

| APP | Amyloid Precursor Protein | Neuronal development, synaptic formation |

| PSEN1 | Presenilin-1 | Amyloid precursor protein processing |

| AR | Androgen Receptor | Steroid hormone signaling |

| PYGL | Glycogen Phosphorylase L | Glycogenolysis |

| CASP8 | Caspase-8 | Apoptosis |

| MMP1 | Matrix Metalloproteinase-1 | Extracellular matrix degradation |

| NTRK1 | Tropomyosin Receptor Kinase A | Neurotrophin signaling |

| BACE1 | Beta-secretase 1 | Amyloid precursor protein processing |

| GTR1 | Glucose Transporter 1 | Glucose transport |

| CASP3 | Caspase-3 | Apoptosis |

| BCL2 | B-cell lymphoma 2 | Apoptosis regulation |

| CCR5 | C-C Motif Chemokine Receptor 5 | Chemokine signaling, immune response |

| ELANE | Neutrophil Elastase | Proteolysis |

| MMP3 | Matrix Metalloproteinase-3 | Extracellular matrix degradation |

| MAPK1 | Mitogen-activated Protein Kinase 1 | Signal transduction |

| NR3C1 | Glucocorticoid Receptor | Glucocorticoid signaling |

| KCNH2 | Potassium Voltage-Gated Channel Subfamily H Member 2 | Cardiac action potential repolarization |

| PDE10A | Phosphodiesterase 10A | Cyclic nucleotide phosphodiesterase activity |

| HMGCR | 3-hydroxy-3-methylglutaryl-coenzyme A reductase | Cholesterol biosynthesis |

| CASP1 | Caspase-1 | Inflammation, apoptosis |

| PSENEN | Presenilin Enhancer, Gamma-Secretase Subunit | Gamma-secretase complex component |

Table 2: Computationally Predicted Protein Targets of this compound in Huntington's Disease [4][5]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The IC50 value for this compound against AChE was determined using a modified Ellman's colorimetric method. This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of varying concentrations of this compound solution to the wells. A control well should contain the solvent alone.

-

Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of this compound that inhibits 50% of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

GABAA Receptor Modulation Assay (Whole-Cell Patch-Clamp)

The modulatory effect of this compound on GABAA receptors was assessed using whole-cell patch-clamp recordings in pyramidal neurons from acute rat hippocampal slices. This electrophysiological technique allows for the measurement of ion currents across the cell membrane in response to the application of GABA, the natural ligand for the GABAA receptor.

Materials:

-

Adult rats

-

Artificial cerebrospinal fluid (aCSF)

-

Slicing solution (e.g., sucrose-based)

-

Intracellular solution (e.g., containing CsCl)

-

GABA (gamma-Aminobutyric acid)

-

This compound

-

Vibratome

-

Patch-clamp amplifier and data acquisition system

-

Microscope with differential interference contrast (DIC) optics

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate a rat.

-

Rapidly remove the brain and place it in ice-cold slicing solution.

-

Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Recording:

-

Transfer a single slice to the recording chamber under a microscope and perfuse with aCSF.

-

Identify pyramidal neurons in the CA1 region using DIC optics.

-

Establish a whole-cell patch-clamp configuration using a glass micropipette filled with intracellular solution.

-

Hold the neuron at a membrane potential of -60 mV.

-

-

GABA Application and Data Acquisition:

-

Apply a short pulse of GABA (e.g., 10 µM for 10 ms) via a puffer pipette to elicit an inhibitory postsynaptic current (IPSC).

-

Record the baseline GABA-induced IPSCs.

-

-

Compound Application:

-

Bath-apply this compound at a specific concentration to the slice.

-

After a few minutes of incubation, re-apply the GABA pulse and record the IPSCs in the presence of the compound.

-

-

Data Analysis:

-

Compare the amplitude and/or decay kinetics of the GABA-induced IPSCs before and after the application of this compound to determine its modulatory effect (potentiation or inhibition).

-

Signaling Pathways and Logical Relationships

Cholinergic Neurotransmission and AChE Inhibition

This compound's inhibition of AChE leads to an increase in the concentration and duration of acetylcholine in the synaptic cleft. This enhances cholinergic neurotransmission, a pathway crucial for cognitive functions such as learning and memory. This mechanism is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

GABAergic Neurotransmission and GABAA Receptor Modulation

As a modulator of the GABAA receptor, this compound can influence the inhibitory tone of the central nervous system. Positive allosteric modulators of the GABAA receptor, for example, enhance the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which typically results in sedative, anxiolytic, and anticonvulsant effects. The precise nature of this compound's modulation (positive or negative) requires further quantitative investigation.

Conclusion and Future Directions

This compound presents as a promising natural product with therapeutic potential, primarily through its inhibitory action on acetylcholinesterase and its modulatory effects on the GABAA receptor. The provided quantitative data and experimental protocols offer a foundation for further investigation into its mechanisms of action and therapeutic applications. The computationally predicted targets in the context of Huntington's disease open new avenues for research, although they necessitate rigorous experimental validation. Future studies should focus on elucidating the precise nature of GABAA receptor modulation, conducting in vivo studies to confirm the cognitive-enhancing and neuroprotective effects, and validating the predicted protein targets to expand the therapeutic scope of this compound. This comprehensive understanding will be pivotal for the development of this compound as a potential therapeutic agent for neurological and neurodegenerative disorders.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. mdpi.com [mdpi.com]

- 4. Effects of docosanyl ferulate, a constituent of Withania somnifera, on ethanol- and morphine-elicited conditioned place preference and ERK phosphorylation in the accumbens shell of CD1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Quantitative Analysis of Withasomniferolide B in Botanical Extracts using HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Withasomniferolide B in botanical extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Introduction

This compound is a member of the withanolide class of naturally occurring C28-steroidal lactone triterpenoids. Withanolides are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. Accurate and precise quantification of individual withanolides, such as this compound, is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note describes a robust and reliable reversed-phase HPLC-UV method for the determination of this compound.

Experimental

2.1. Materials and Reagents

-

This compound analytical standard (purity ≥95%)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (analytical grade)

-

Botanical extract containing this compound

2.2. Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

2.3. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| HPLC Column | C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-10 min: 30-70% B; 10-15 min: 70-90% B; 15-20 min: 90% B; 20-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 225 nm[1] |

Protocols

3.1. Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

3.2. Sample Preparation

-

Extraction: Accurately weigh 1 g of the powdered botanical material and extract it with 20 mL of methanol by sonication for 30 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with methanol to a concentration that falls within the linear range of the calibration curve.

Method Validation Data

The developed HPLC-UV method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

4.1. Linearity

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 75.8 |

| 10 | 151.5 |

| 25 | 378.1 |

| 50 | 755.9 |

| 100 | 1510.3 |

| R² | 0.9998 |

4.2. Precision

The precision of the method was evaluated by analyzing six replicate injections of a 25 µg/mL standard solution.

| Parameter | Result |

| Mean Peak Area (mAU*s) | 378.5 |

| Standard Deviation | 3.1 |

| RSD (%) | 0.82% |

4.3. Accuracy (Spike and Recovery)

The accuracy was determined by spiking a known amount of this compound into a sample matrix and calculating the recovery.

| Sample | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |

| Extract 1 | 20 | 19.6 | 98.0% |

| Extract 2 | 50 | 49.2 | 98.4% |

| Extract 3 | 80 | 79.0 | 98.8% |

| Average Recovery | 98.4% |

Visualization

5.1. Experimental Workflow

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

The HPLC-UV method described in this application note is suitable for the reliable quantification of this compound in botanical extracts. The method is linear, precise, and accurate, making it a valuable tool for quality control and research purposes in the field of natural products. The solubility of related withanolides in methanol and acetonitrile supports the use of these solvents in the preparation of solutions.[1] The UV detection wavelength of 225 nm is based on the reported UV/Vis maximum for Withanolide B.[1]

References

Quantitative Analysis of Withasomniferolide B in Plant Extracts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withasomniferolide B is a member of the withanolide class of naturally occurring C28 steroidal lactones found in various plants of the Solanaceae family, most notably in Withania somnifera (Ashwagandha). Withanolides, as a group, have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The accurate quantification of specific withanolides like this compound in plant extracts is crucial for the standardization of herbal formulations, ensuring therapeutic efficacy, and facilitating drug development research.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in plant extracts using modern analytical techniques. It also presents a generalized overview of the signaling pathways associated with the biological activities of withanolides.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant part, geographical location, and extraction method. The following table summarizes representative quantitative data for withanolides, including Withanolide B, in Withania somnifera extracts from various studies. It is important to note that specific quantitative data for this compound is less abundant in the literature compared to other major withanolides like Withaferin A and Withanolide A.

| Plant Part | Analytical Method | Withanolide B Concentration | Other Major Withanolides Quantified | Reference |

| Roots | UHPLC-MS/MS | Below Limit of Quantification in plasma after oral administration of root extract | Withanoside IV, Withanoside V, Withaferin A, 12-Deoxywithastramonolide, Withanolide A, Withanone | [1] |

| Leaves | HPTLC | Present, but not individually quantified in this study | Withaferin A, Withanolide A | [2] |

| Roots | HPLC-PDA | Not specifically quantified | Withaferin A, Withanolide D | [3][4] |

| Roots | RP-HPLC | Not specifically quantified | Withanolide A, 12-deoxy-withastramonolide | [5] |

Note: The lack of extensive quantitative data for this compound highlights the need for further research to establish its concentration in various Withania somnifera chemotypes and extracts. The methods described below are suitable for such investigations.

Experimental Protocols

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a robust and high-throughput technique suitable for the simultaneous quantification of multiple withanolides.

a. Sample Preparation:

-

Grind dried plant material (e.g., roots, leaves) to a fine powder.

-

Accurately weigh 1 g of the powdered material and extract with 10 mL of methanol by sonication for 30 minutes, followed by centrifugation.

-

Repeat the extraction process three times.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for HPTLC analysis.[6]

b. Chromatographic Conditions:

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

-

Mobile Phase: A mixture of dichloromethane, methanol, acetone, and diethyl ether in a ratio of 15:1:1:1 (v/v/v/v) has been reported for the separation of withanolides.[6]

-

Application: Apply standard solutions of this compound and sample extracts as bands using an automated applicator.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

Detection: Densitometric scanning at 230 nm.[6]

c. Validation Parameters:

-

Linearity: Establish a calibration curve by plotting the peak area against the concentration of the standard. A linear range of 66–330 ng/band has been reported for other withanolides.[6]

-

Precision, Accuracy, and Recovery: Evaluate by analyzing samples spiked with known concentrations of the standard.

High-Performance Liquid Chromatography (HPLC) Method

HPLC coupled with UV or mass spectrometry detection offers high resolution and sensitivity for the quantification of withanolides.

a. Sample Preparation:

-

Follow the same extraction procedure as described for HPTLC.

-

Before injection, filter the reconstituted extract through a 0.45 µm syringe filter.

b. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[5]

-

Mobile Phase: A gradient elution using a mixture of water (containing 0.1% formic acid or 10 mM ammonium formate) and acetonitrile is effective for separating withanolides.[5][7]

-

Flow Rate: Typically 1.0 mL/min.[5]

-

Detection: UV detection at 230 nm is suitable for withanolides.[5] For higher sensitivity and specificity, coupling with a mass spectrometer (LC-MS) is recommended.

-

Injection Volume: 10-20 µL.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method

This method provides the highest sensitivity and selectivity, making it ideal for quantifying low-abundance withanolides and for pharmacokinetic studies.

a. Sample Preparation:

-

For plant extracts, follow the procedure for HPLC.

-

For biological matrices (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step is required.

b. Chromatographic Conditions:

-

Column: A sub-2 µm particle size C18 column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.5 mL/min.[1]

-

Gradient program: 40% B to 45% B (0-2.4 min), to 50% B (2.4-4.46 min), to 100% B (4.46-7.0 min), held at 100% B (7.0-9.0 min), and re-equilibration to 40% B (9.0-14.0 min).[1]

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor and product ions for Withanolide B would need to be determined by infusion of a pure standard. For example, the ammonium adduct [M+NH4]+ for Withanolide B (C28H38O5) would be m/z 472.30.[1]

-

Visualizations

Experimental Workflow for Quantitative Analysis

Caption: Workflow for the quantitative analysis of this compound.

Generalized Signaling Pathway for Withanolide Bioactivity

Withanolides, including likely this compound, exert their anti-inflammatory and anti-cancer effects by modulating multiple signaling pathways. While specific targets for this compound are still under investigation, the following diagram illustrates a generalized mechanism based on the known activities of prominent withanolides like Withaferin A.

Caption: Generalized signaling pathways modulated by withanolides.

Conclusion

The quantitative analysis of this compound in plant extracts is essential for the quality control and development of new therapeutics. The HPTLC, HPLC, and UHPLC-MS/MS methods outlined in this document provide robust and reliable approaches for this purpose. While specific quantitative data and dedicated signaling pathway studies for this compound are currently limited, the provided protocols and the generalized mechanism of action for withanolides offer a strong foundation for researchers. Further studies are encouraged to elucidate the specific concentration and biological activities of this compound to fully harness its therapeutic potential.

References

- 1. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. informaticsjournals.co.in [informaticsjournals.co.in]

- 6. researchgate.net [researchgate.net]

- 7. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Withasomniferolide B in Preclinical Samples

Introduction

Withasomniferolide B, a bioactive steroidal lactone belonging to the withanolide class, is a constituent of Withania somnifera (Ashwagandha). Withanolides have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] These effects are often attributed to the modulation of key signaling pathways such as NF-κB, STAT3, PI3K/AKT, and MAPK.[4][5] As research into the therapeutic potential of individual withanolides like this compound advances, the need for a robust and sensitive analytical method for its quantification in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the LC-MS/MS analysis of this compound.

Caption: Experimental workflow for this compound quantification.

Protocols

1. Sample Preparation (from Plasma)

This protocol is adapted from established methods for withanolide extraction from biological fluids.[6]

-

Materials:

-

Plasma samples

-

Internal Standard (IS) working solution (e.g., Tianeptine or Clonazepam)[6]

-

tert-Butyl methyl ether (TBME)

-

Methanol (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 500 µL of TBME.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 1 minute and transfer to an LC-MS vial for analysis.

-

2. LC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used. The conditions are synthesized from multiple sources analyzing a range of withanolides.[7][8][9]

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Shimadzu Nexera X2 UHPLC system or equivalent[9] |

| Column | Inertsil Phenyl-3 (2.1 x 150 mm, 2 µm) or equivalent C18 column[7][8] |

| Column Temperature | 40°C - 60°C[7][8] |

| Autosampler Temp. | 6°C[7][8] |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid[7][8] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7][8] |

| Flow Rate | 0.5 - 0.6 mL/min[7][8][9] |

| Injection Volume | 2 - 3 µL[7][8][9] |

| Gradient Program | |

| 0.0 - 0.1 min | 30% B |

| 0.1 - 8.0 min | 30% - 50% B |

| 8.0 - 8.5 min | 50% - 98% B |

| 8.5 - 10.0 min | 98% B |

| 10.0 - 10.5 min | Re-equilibrate to 30% B |

| 10.5 - 12.0 min | Hold at 30% B |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., LCMS-8045)[9] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7][8][9] |

| Capillary Voltage | 2.1 - 5.5 kV[7][8] |

| Source Temperature | 150°C - 550°C[7][8] |

| Desolvation Temp. | 300°C - 400°C[8][9] |

| Nebulizer Gas Flow | As per manufacturer's recommendation |

| Drying Gas Flow | As per manufacturer's recommendation |

| Collision Gas | Argon |

| MRM Transitions | |

| This compound | Q1: 472.3 [M+NH4]+, Q3: [To be optimized][9] |

| Internal Standard | Dependent on IS used (e.g., Tianeptine: 437.2 -> 292.2)[6] |

| Collision Energy (CE) | 35 V (optimization recommended)[7][8] |

| Dwell Time | 100 ms |

Note on MRM Transition: The precursor ion for Withanolide B is reported as the ammonium adduct at m/z 472.30.[9] Given the structural similarity, this is a logical starting point for this compound. The product ions (Q3) and collision energy must be optimized by infusing a standard solution of this compound.

Data Presentation and Analysis

Quantitative analysis is performed by constructing a calibration curve. Standard solutions of this compound at various concentrations (e.g., 1-500 ng/mL) are prepared and analyzed. The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression analysis is then applied to determine the concentration of this compound in unknown samples.

Table 3: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 105,000 | 0.014 |

| 5 | 7,850 | 106,500 | 0.074 |

| 10 | 16,100 | 104,200 | 0.154 |

| 50 | 82,300 | 105,800 | 0.778 |

| 100 | 165,000 | 104,500 | 1.579 |

| 250 | 410,000 | 105,100 | 3.901 |

| 500 | 835,000 | 104,800 | 7.967 |

Underlying Signaling Pathways

Withanolides, as a class, are known to exert their biological effects by modulating several key cellular signaling pathways. Understanding these pathways is crucial for interpreting the results of studies involving this compound.

Caption: Key signaling pathways modulated by withanolides.

This application note provides a comprehensive framework for the quantitative analysis of this compound using LC-MS/MS. The detailed protocols for sample preparation and instrument parameters serve as a robust starting point for researchers. The method is sensitive, selective, and suitable for high-throughput analysis, making it an invaluable tool for advancing the understanding of this compound's therapeutic potential in drug discovery and development.

References

- 1. Structural Characterization of Withanolide Glycosides from the Roots of Withania somnifera and Their Potential Biological Activities [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biomedres.us [biomedres.us]

- 6. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list [frontiersin.org]

- 9. mdpi.com [mdpi.com]

In Vitro Cell-Based Assays for Withasomniferolide B Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolides, a group of naturally occurring C28 steroidal lactones, are the primary bioactive constituents of Withania somnifera (Ashwagandha). These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] While extensive research has focused on prominent withanolides like Withaferin A, the specific biological activities of many other derivatives, such as Withasomniferolide B, remain less characterized.

These application notes provide a comprehensive guide for researchers interested in investigating the in vitro cell-based activities of this compound. The following sections detail experimental protocols for key assays and summarize available quantitative data for structurally related withanolides to serve as a comparative reference. Putative signaling pathways that may be modulated by this compound are also presented.

Note: There is currently a limited amount of publicly available in vitro activity data specifically for this compound. The data presented herein for other withanolides is intended to provide a comparative context for designing and interpreting experiments with this compound.

Data Presentation: Comparative Cytotoxic Activity of Various Withanolides

The following tables summarize the 50% inhibitory concentration (IC50) values of various withanolides against different human cancer cell lines, as determined by in vitro cytotoxicity assays. This data can be used as a reference for designing dose-response studies for this compound.

Table 1: Cytotoxic Activity of Withanolides against Various Human Cancer Cell Lines

| Withanolide | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Withaferin A | MDA-MB-231 | Breast | 0.540 | [4] |

| Withanolide D | MDA-MB-231 | Breast | 0.22 | [4] |

| Withanolide E | HepG2 | Liver | < 1 µg/mL | [5] |

| Withanolide C | HepG2 | Liver | < 1 µg/mL | [5] |

| Withanolide S | HepG2 | Liver | 971.93 µg/mL | [5] |

| Viscosalactone B | NCI-H460 | Lung | 0.32 ± 0.05 µg/mL | |

| Viscosalactone B | HCT-116 | Colon | 0.47 ± 0.15 µg/mL | |

| Viscosalactone B | SF-268 | CNS | 0.38 ± 0.09 µg/mL | |

| Viscosalactone B | MCF-7 | Breast | 0.41 ± 0.11 µg/mL |

Experimental Protocols

Detailed methodologies for key in vitro cell-based assays are provided below. These protocols can be adapted for the evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-